molecular formula C17H15F4N5O B2917612 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1448051-55-5

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2917612
CAS RN: 1448051-55-5
M. Wt: 381.335
InChI Key: BKOVZDWTCQPLSP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a carboxamide group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction . The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyrazole ring. The presence of the fluorine atoms could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring might be susceptible to electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Structural Insights

  • A study focused on the synthesis and crystal structure of a compound with a similar fluorophenyl and pyrazole structure, highlighting its effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).
  • Another research detailed the synthesis and in vivo evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, indicating their potential as nematocidal agents against M. incognita (Wen Zhao et al., 2017).

Biological Applications

  • Novel pyrazolopyrimidines and their Schiff bases were synthesized and evaluated for cytotoxicity against human cancer cell lines, revealing promising anticancer properties (Ashraf S. Hassan et al., 2015).
  • The antifungal activity and structure-activity relationships of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, showing effectiveness against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antioxidant Properties

  • The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives were carried out, demonstrating potential as antimicrobial agents with moderate to good antioxidant activities (Manjunatha Bhat et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A similar compound has been described as orally bioavailable , suggesting that this compound might also have good bioavailability.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could potentially have a broad range of effects at the molecular and cellular levels.

Action Environment

It’s known that the physicochemical properties of similar compounds can be significantly improved by the introduction of fluorine atoms , suggesting that the trifluoromethyl group in this compound could potentially enhance its action, efficacy, and stability.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the compound’s Safety Data Sheet for specific information .

Future Directions

The compound could be further studied for potential applications in various fields, such as medicine or materials science . Its unique structure and properties could make it a subject of interest for future research.

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N5O/c1-25-14(10-13(23-25)11-2-4-12(18)5-3-11)16(27)22-7-9-26-8-6-15(24-26)17(19,20)21/h2-6,8,10H,7,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOVZDWTCQPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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